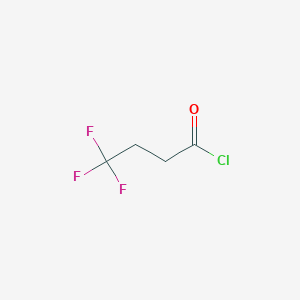

4,4,4-Trifluorobutanoyl chloride

Vue d'ensemble

Description

4,4,4-Trifluorobutanoyl chloride is a chemical compound with the molecular formula C4H4ClF3O . It is a liquid and is stored in an inert atmosphere, under -20°C .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C4H4ClF3O . It has an average mass of 160.522 Da and a monoisotopic mass of 159.990280 Da .Physical and Chemical Properties Analysis

This compound has a number of physical and chemical properties. It has 9 heavy atoms, no aromatic heavy atoms, and a fraction Csp3 of 0.75 . It has 3 rotatable bonds, 4 H-bond acceptors, and no H-bond donors . Its molar refractivity is 26.53, and its topological polar surface area (TPSA) is 17.07 Ų .Applications De Recherche Scientifique

Quantum Yield Studies in Gas Phase

A study investigated the photolysis of 4-chloroperfluorobutanoyl chloride vapour, demonstrating its utility as a gas phase actinometer due to its stable quantum yields under various conditions (Weibel, Staricco, & Starrico, 1990).

Electrochemical Fluorination

Electrochemical fluorination of 4-(perfluoro-n-butyl)-n-butanoyl chloride leads to the production of perfluorooctanoyl fluoride, demonstrating an application in fluorine chemistry and material processing (Napoli, Conte, Gambaretto, & Carlini, 1989).

Nanoparticle Synthesis

The compound was used in the electrochemical synthesis of nanoparticles, indicating its role in nanotechnology and material science (Goodarzi & Mirza, 2020).

Yeast Reduction and Chirality Determination

Research on the yeast reduction of ethyl 4,4,4-trichloro- and 4,4,4-trifluoro-3-oxobutanoate, related to the compound of interest, has provided insights into the production of high-purity enantiomers, crucial in pharmaceutical research and chiral chemistry (Seebach, Renaud, Schweizer, Züger, & Brienne, 1984).

Catalysis in Alkylation Reactions

Trifluoroethanol, related to trifluorobutanoyl chloride, has been studied for its role in the catalysis of alkylation reactions, demonstrating the importance of fluorinated compounds in enhancing chemical reactions (Ren, Zhao, Zhang, Cui, & Huang, 2012).

Pharmaceutical and Agrochemical Synthesis

Trifluoromethyl groups, closely related to trifluorobutanoyl chloride, play a crucial role in pharmaceutical and agrochemical compound design due to their electron-withdrawing properties and ability to influence molecular properties (Cho et al., 2010).

Influence in Crystal Packing

Studies on fluorinated derivatives, including those related to 4,4,4-trifluorobutanoyl chloride, have shown their impact on crystal packing in Co(II) complexes, indicating their potential in material science and coordination chemistry (Perdih, 2014).

Polymer Material Development

Research into the synthesis of novel fluorinated acrylate polymers, including derivatives of perfluorobutanoyl chloride, highlights its role in developing advanced materials with unique properties (Zhang, Wang, Zhan, & Chen, 2014).

Membrane Science

The compound's derivatives have been used in the synthesis of novel monomers for thin film composite membranes, which are essential in the field of membrane science for applications like reverse osmosis and water purification (Li, Zhang, Zhang, & Zheng, 2007).

Studying Thiol Reactivity

Research on the reaction of 4,4,4-trifluorobutanethiol on metal surfaces has provided insights into the reactivity of thiols influenced by fluorination, relevant in surface chemistry and material science (Napier & Friend, 1996).

Improvements in Electrochemical Processes

Studies on the electrochemical fluorination of octanoyl chloride to produce perfluorinated compounds reveal advancements in chemical processing and fluorine chemistry (Prokop et al., 1989).

Radical Copolymerization Studies

Investigations into the radical copolymerization of 2-trifluoromethylacrylates, closely related to this compound, offer insights into polymer chemistry and material design (Ito, Trinque, Kasai, & Willson, 2008).

Safety and Hazards

4,4,4-Trifluorobutanoyl chloride is classified as dangerous. It is associated with hazard statements H301, H311, H314, and H331 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

Mécanisme D'action

Target of Action

It is known that the compound is used in the preparation of hydrazide compounds with pyriproxyfen, which are useful for pest control .

Mode of Action

It is known to be used in the synthesis of other compounds, suggesting it may act as a reagent or intermediate in chemical reactions .

Biochemical Pathways

As a synthetic reagent, it is likely involved in various chemical reactions, potentially affecting multiple biochemical pathways depending on the context of its use .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier .

Result of Action

As a synthetic reagent, its effects would largely depend on the context of its use and the specific reactions it is involved in .

Action Environment

Like all chemicals, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .

Propriétés

IUPAC Name |

4,4,4-trifluorobutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClF3O/c5-3(9)1-2-4(6,7)8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWIPRPYWOTKFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568261 | |

| Record name | 4,4,4-Trifluorobutanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406-91-7 | |

| Record name | 4,4,4-Trifluorobutanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

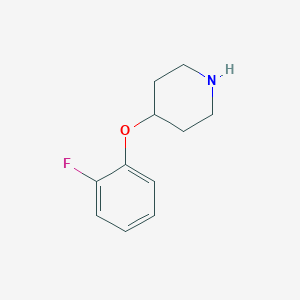

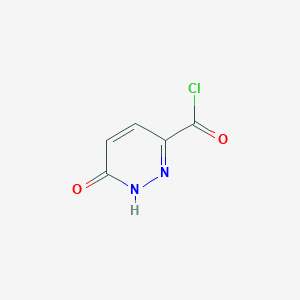

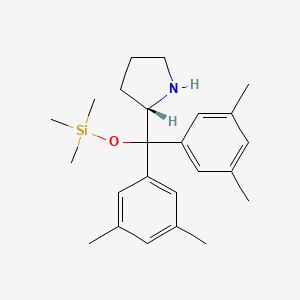

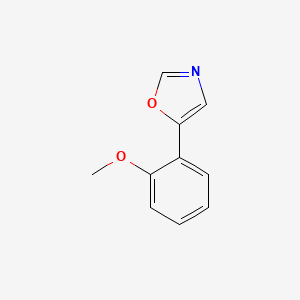

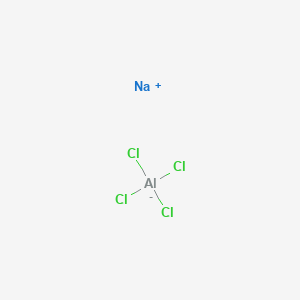

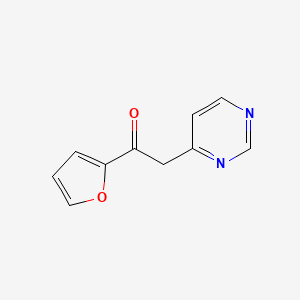

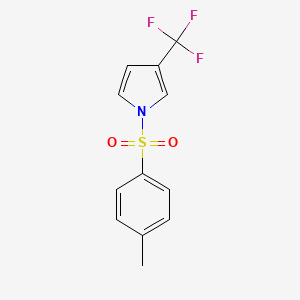

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-Methyl 3-methyl-2-(N-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)butanoate](/img/structure/B1317484.png)